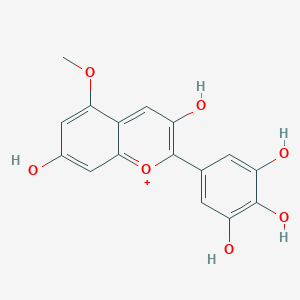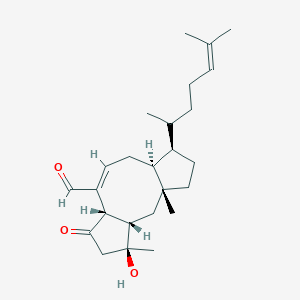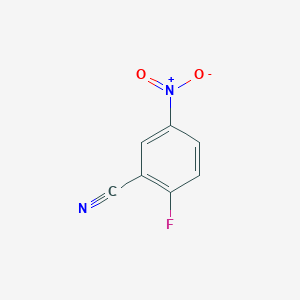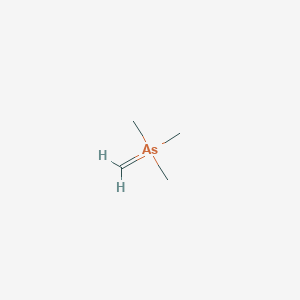
Pulchellidin
Overview
Description
Pulchellidin is an O-methylated anthocyanidin, a type of flavonoid pigment found in plants. It is known for its blue-red coloration and can be found in species such as Plumbago pulchella. The compound has the IUPAC name 3,3′,4′,5′,7-pentahydroxy-5-methoxyflavylium and a molecular formula of C₁₆H₁₃O₇ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pulchellidin can be synthesized through various chemical reactions involving the methylation of anthocyanidins. The process typically involves the use of methanol and acidic conditions to facilitate the methylation of the hydroxyl groups on the anthocyanidin structure.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from species like Plumbago pulchella. The extraction process includes maceration of plant material followed by purification using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pulchellidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding leucoanthocyanidin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and methanol are used for acetylation and methylation reactions, respectively.
Major Products:
Scientific Research Applications
Pulchellidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of anthocyanidins and their derivatives.
Biology: Investigated for its role in plant pigmentation and its potential antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the food and cosmetic industries for its natural coloring properties
Mechanism of Action
The mechanism of action of pulchellidin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Signal Transduction: this compound may modulate signal transduction pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Pulchellidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:
Delphinidin: Another anthocyanidin with a similar structure but without the methoxy group.
Malvidin: Contains additional methoxy groups compared to this compound.
Petunidin: Similar in structure but with different hydroxylation and methylation patterns.
These compounds share similar antioxidant and pigment properties but differ in their specific chemical behaviors and applications .
Properties
IUPAC Name |
5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQABVHSHQZHD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pulchellidin structurally unique compared to other anthocyanins?
A1: Unlike most naturally occurring anthocyanins, this compound possesses a unique 5,7-dimethoxy substitution pattern on its A-ring. This structural feature prevents the formation of tautomeric quinonoidal bases (anhydrobases) typically observed in other anthocyanins with free hydroxyl groups at the 5 and 7 positions. [] This unique structural characteristic could potentially lead to distinct color properties and stability profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)



![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)


